3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Overview
Description
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with azetidine in the presence of a reducing agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the formation of the azetidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted azetidines or benzene derivatives.
Scientific Research Applications
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride can be compared to other similar compounds, such as 3-[(3,5-dichlorophenyl)methylidene]azetidine hydrochloride and 3-[(3,5-dibromophenyl)methylidene]azetidine hydrochloride. These compounds share structural similarities but differ in the nature of the halogen substituents, which can influence their reactivity and biological activity.
Comparison with Similar Compounds
3-[(3,5-Dichlorophenyl)methylidene]azetidine hydrochloride
3-[(3,5-Dibromophenyl)methylidene]azetidine hydrochloride
3-[(3,5-Diiodophenyl)methylidene]azetidine hydrochloride
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methylidene]azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h1-4,13H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDARKYZUQJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC(=C2)F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.